molecular formula C14H23N3 B1284732 3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine CAS No. 953723-82-5

3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine

Cat. No.: B1284732
CAS No.: 953723-82-5
M. Wt: 233.35 g/mol
InChI Key: BOBLSHSQTOBYTC-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine is an organic compound that features a pyridine ring substituted with an aminomethyl group, a cyclohexyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with cyclohexylamine and ethylamine in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions in an appropriate solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
  • 3-(aminomethyl)-5-methylhexanoic acid
  • 3-(aminomethyl)phenylboronic acid hydrochloride

Uniqueness

3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an aminomethyl group, a cyclohexyl group, and an ethyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(aminomethyl)-N-cyclohexyl-N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-2-17(13-8-4-3-5-9-13)14-12(11-15)7-6-10-16-14/h6-7,10,13H,2-5,8-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBLSHSQTOBYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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